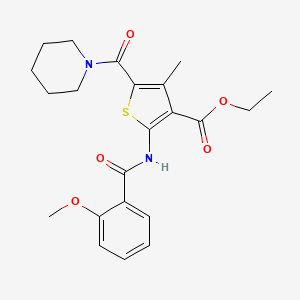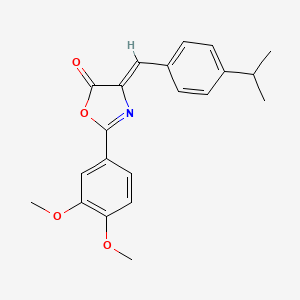![molecular formula C13H7F3IN3 B3556561 3-(3-iodophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3556561.png)
3-(3-iodophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Vue d'ensemble
Description
3-(3-iodophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of an iodine atom on the phenyl ring and a trifluoromethyl group on the triazolopyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-iodophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves a multi-step process. One common method includes the cycloaddition of nitrile imines with substituted aromatic aldehydes. This reaction is often promoted by bases such as triethylamine and carried out under mild conditions . Another approach involves the use of substituted 2-hydrazinopyridine and aromatic aldehydes in a one-pot synthesis at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the synthetic route.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-iodophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Cycloaddition Reactions: The triazolopyridine core can participate in cycloaddition reactions, forming fused ring systems.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Triethylamine: Used as a base in cycloaddition reactions.
Aromatic Aldehydes: React with 2-hydrazinopyridine in one-pot synthesis.
Oxidizing and Reducing Agents: Employed in oxidation and reduction reactions to modify the compound’s structure.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different chemical and biological properties.
Applications De Recherche Scientifique
3-(3-iodophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(3-iodophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit certain enzymes, such as c-Met kinase, which plays a role in cancer cell proliferation . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-trifluoromethyl-1,2,4-triazoles: These compounds share the trifluoromethyl group and triazole ring but differ in their overall structure.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds have a similar triazolopyridine core but differ in their substituents and biological activities.
[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based materials: These compounds are used in energetic materials and have different applications compared to 3-(3-iodophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
3-(3-iodophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3IN3/c14-13(15,16)9-4-5-11-18-19-12(20(11)7-9)8-2-1-3-10(17)6-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMQWDXEGVDMFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=NN=C3N2C=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-5,7-bis[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B3556481.png)
![1,3,7-TRIMETHYL-8-({1-[(2-METHYLNAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B3556488.png)
![1-(2-{4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}ETHYNYL)CYCLOHEXAN-1-OL](/img/structure/B3556502.png)
![4-{[4-(Diphenylmethyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B3556513.png)


![methyl 4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate](/img/structure/B3556523.png)



![1-{4-[4-(2,3-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}PROPAN-1-ONE](/img/structure/B3556556.png)
![3'-(furan-2-yl)-8',9'-dimethoxy-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B3556574.png)
![ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3556584.png)
![N-(2,5-dichlorophenyl)-4-methoxy-3-[(3-methylbenzoyl)amino]benzamide](/img/structure/B3556586.png)
